Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family, characterized by its unique cyanomethyl and carboxylate functional groups. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science.
The synthesis of ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate has been explored in various studies, with methodologies focusing on optimizing reaction conditions and improving yield. Notable research includes the work by Qiao et al., which details the iron(II)-catalyzed cyanomethylation of indoles, providing insights into effective synthetic strategies .
Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate can be classified as:
The synthesis of ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate typically involves a multi-step process that can include:
In one reported synthesis, ethyl indole-2-carboxylate was reacted with sodium hydride in dimethylformamide, followed by the addition of bromoacetonitrile under ice-cooling conditions. This method resulted in a high yield of the desired product.
Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate can participate in various chemical reactions, including:
Research indicates that the compound can be synthesized through palladium-catalyzed coupling reactions and other methodologies that allow for selective functionalization of the indole ring .
The mechanism of action for ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate primarily revolves around its reactivity due to the presence of both the cyanomethyl and carboxylate groups. These groups can facilitate interactions with biological targets, potentially leading to pharmacological effects.
Studies have shown that compounds containing similar structural motifs exhibit various biological activities, including anti-inflammatory and anticancer properties. The exact mechanism often involves modulation of enzyme activity or receptor binding.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate has several potential scientific uses:
The compound is systematically named ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate under IUPAC rules. This nomenclature precisely defines:
CCOC(=O)-). CC#N). The structural representation is encoded in several formats:
O=C(C(N1)=C(CC#N)C2=C1C=CC=C2)OCC [2] [5] CCOC(=O)C1=C(CC#N)C2=CC=CC=C2N1 [5] Table 1: Key Identifiers of Ethyl 3-(Cyanomethyl)-1H-indole-2-carboxylate
| Identifier Type | Value |
|---|---|
| IUPAC Name | ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate |
| CAS Registry Number | 91486-87-2 |
| PubChem CID | 744580 |
| ChemSpider ID | 1091013 |
The molecular formula C₁₃H₁₂N₂O₂ confirms the composition:
Table 2: Molecular Weight Analysis
| Property | Value |
|---|---|
| Nominal Molecular Weight | 228.25 g/mol |
| Monoisotopic Mass | 228.0899 g/mol |
| Mass Error | < 5 ppm |
The Canonical SMILES CCOC(=O)C1=C(CC#N)C2=CC=CC=C2N1 decodes as:
CCOC(=O): Ethyl ester group at C2. C1=C(CC#N): Cyanomethyl substituent (-CH₂CN) at C3. C2=CC=CC=C2N1: Indole core with fused benzene ring [5] [7]. The InChIKey XMUJSJXIABJFER-UHFFFAOYSA-N provides a unique, hashed identifier:
Regioisomer Comparison:Table 3: Distinguishing Key Regioisomers
| Feature | Ethyl 3-(Cyanomethyl)-1H-indole-2-carboxylate | Ethyl 1-(Cyanomethyl)-1H-indole-2-carboxylate |
|---|---|---|
| Substituent Position | C3 | N1 |
| CAS Number | 91486-87-2 | 126718-04-5 |
| Molecular Formula | C₁₃H₁₂N₂O₂ | C₁₃H₁₂N₂O₂ |
| SMILES | CCOC(=O)C1=C(CC#N)C2=CC=CC=C2N1 | CCOC(=O)C1=CC2=CC=CC=C2N1CC#N |
| Functionality | 3° carbon substituent | Quaternary nitrogen |
| PubChem CID | 744580 | 12963378 |
Structure-Activity Relationships and Applications
CAS No.:
CAS No.: 10118-76-0
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 627-34-9